3-Bromo-2-nitrobenzoic acid

Description

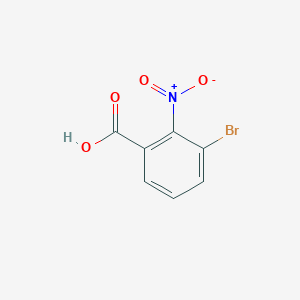

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAURIZJCCFDGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296272 | |

| Record name | 3-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-61-4 | |

| Record name | 3-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-nitrobenzoic Acid: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-nitrobenzoic acid, identified by the CAS number 116529-61-4 , is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a bromine atom, and a nitro group on a benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and the characterization of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 116529-61-4 | [1][2] |

| Molecular Formula | C₇H₄BrNO₄ | |

| Molecular Weight | 246.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Melting Point | 184-186 °C | [4][5] |

| pKa | 1.80 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[6][7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[2]

Experimental Protocol: Oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2-(3-bromo-2-nitrophenyl)acetic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

500 mL three-necked flask

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL three-necked flask, add 500 mL of water and 10.0 g of sodium hydroxide. Stir until the sodium hydroxide is fully dissolved.

-

Add 24.0 g of 2-(3-bromo-2-nitrophenyl)acetic acid to the flask.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 6 hours with continuous stirring.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the cooled mixture to remove any insoluble material and collect the filtrate.

-

Adjust the pH of the filtrate to 1.5 using concentrated hydrochloric acid.

-

Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 80 mL).[2]

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound.[2] The expected yield is approximately 84.1%.[2]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The strategic placement of the bromo, nitro, and carboxylic acid functionalities makes this compound a valuable synthon for the construction of various heterocyclic scaffolds and other complex organic molecules with potential therapeutic applications.

Intermediate in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. This compound serves as a key starting material in the synthesis of certain PARP inhibitors.[8] For instance, it can be utilized in the construction of the core structures of compounds like 5-aminoisoquinolin-1-one and its analogues, which are known to exhibit potent PARP-1 inhibitory activity.[8] The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.

Precursor to Antibacterial Agents

This compound is also a precursor in the synthesis of novel antibacterial agents.[9] The phenazine scaffold, for example, is a privileged structure in medicinal chemistry, with many of its derivatives displaying a broad spectrum of biological activities. This compound can be used in a modular synthesis approach to generate libraries of phenazine-1-carboxylic acid derivatives for screening as potential antibacterial drugs.[9]

Caption: Applications of this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a pivotal intermediate in modern organic synthesis, offering a versatile platform for the development of novel therapeutic agents. Its well-defined properties and established synthetic routes make it an accessible and valuable tool for researchers in the pharmaceutical and life sciences industries. A comprehensive understanding of its chemistry and safe handling practices is crucial for harnessing its full potential in the discovery of new and improved medicines.

References

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-bromo-3-nitrobenzoic acid. Retrieved from [Link]

-

Quora. (n.d.). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-nitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

Sources

- 1. This compound | C7H4BrNO4 | CID 268425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-2-NITRO-BENZOIC ACID | 116529-61-4 [chemicalbook.com]

- 3. 3-BROMO-2-NITRO-BENZOIC ACID CAS#: 116529-61-4 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-Nitrobenzoic Acid

Foreword

In the landscape of modern medicinal chemistry and materials science, the utility of a synthetic building block is defined by the precision of its functionalization and the predictability of its reactivity. 3-Bromo-2-nitrobenzoic acid, a trifunctionalized benzene derivative, represents a compelling scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of a carboxylic acid, a bromine atom, and a nitro group on the aromatic ring offers orthogonal chemical handles for molecular elaboration. This guide provides a comprehensive exploration of the physicochemical properties of this compound, offering not just a compilation of data, but a deeper insight into the experimental methodologies and chemical principles that govern its behavior. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a more informed and efficient utilization of this versatile intermediate.

Molecular Identity and Core Physicochemical Parameters

This compound is a crystalline solid at room temperature. Its core identity is defined by the structural arrangement of its constituent atoms and the resulting molecular properties.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 116529-61-4 | [PubChem][1] |

| Molecular Formula | C₇H₄BrNO₄ | [PubChem][1] |

| Molecular Weight | 246.01 g/mol | [PubChem][1] |

| Appearance | Off-white (hint of cream) powder | [ChemicalBook][2] |

| Predicted pKa | 1.80 ± 0.10 | [ChemicalBook][2] |

Thermal Properties: Melting and Boiling Points

-

Melting Point of 2-Bromo-3-nitrobenzoic acid: 184-186 °C[3]

-

Predicted Boiling Point of 2-Bromo-3-nitrobenzoic acid: 337.7 ± 32.0 °C[4]

The relatively high melting point of the isomer suggests that this compound is also a thermally stable solid, a characteristic attributed to the strong intermolecular forces, including hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the nitro group.

Experimental Protocol: Determination of Melting Point via the Capillary Method

The rationale behind using the capillary method is its precision and the small sample size required. This method allows for a slow, controlled heating of the sample, which is crucial for observing the exact temperature range of the phase transition from solid to liquid.

Apparatus:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Profile: The sample is heated at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibration.

-

Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[5]

Solubility Profile and Acidity

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. Qualitatively, it is described as having very slight solubility in dichloromethane and slight solubility in dimethyl sulfoxide (DMSO).[4] The presence of the polar carboxylic acid and nitro groups, combined with the nonpolar aromatic ring and bromine atom, results in a molecule with moderate polarity.

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Apparatus:

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate, tetrahydrofuran).

-

Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to a constant temperature. The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, the solutions are allowed to stand to allow the excess solid to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.

-

Gravimetric Analysis: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is evaporated under reduced pressure or in a vacuum oven until a constant weight is achieved. The mass of the dissolved solid is then determined.

-

Calculation: The solubility is calculated in terms of mass per unit volume (e.g., g/L) or as a mole fraction. This procedure is repeated for different solvents and at various temperatures to construct a comprehensive solubility profile.[6]

Acidity (pKa)

The pKa of this compound is predicted to be approximately 1.80.[2] This low pKa value, indicating a relatively strong acid, is a consequence of the electron-withdrawing effects of both the nitro group and the bromine atom. These groups stabilize the conjugate base (carboxylate anion) through induction, thereby facilitating the dissociation of the proton from the carboxylic acid. The nitro group, being a particularly strong electron-withdrawing group, is expected to have a more pronounced effect on the acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an acid. It involves monitoring the pH of a solution of the acid as a standard solution of a strong base is added incrementally.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or ethanol to ensure solubility.[7]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). More sophisticated methods involve analyzing the entire titration curve using software that can fit the data to theoretical models to extract a more precise pKa value.[7][8]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The electron-withdrawing nitro and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The coupling patterns (splitting) of the signals will provide information about the relative positions of the protons. The carboxylic acid proton will typically appear as a broad singlet at a very low field (δ > 10 ppm), and its position can be concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, one for each of the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ > 165 ppm). The aromatic carbons attached to the electron-withdrawing groups (bromine and nitro) will also be shifted downfield.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

N-O asymmetric stretch (nitro group): A strong band around 1530 cm⁻¹.

-

N-O symmetric stretch (nitro group): A strong band around 1350 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

-

C-H aromatic stretch: Bands above 3000 cm⁻¹.

-

C=C aromatic stretch: Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for analyzing solid samples without the need for extensive sample preparation.

Procedure:

-

A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

A background spectrum of the clean crystal is recorded and automatically subtracted from the sample spectrum.

-

The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.[10]

Synthesis and Reactivity

This compound is a synthetic compound, and its preparation is a key step in its utilization. A common synthetic route involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[4]

Experimental Protocol: Synthesis from 2-(3-Bromo-2-nitrophenyl)acetic acid

Materials:

-

2-(3-bromo-2-nitrophenyl)acetic acid

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a three-necked flask, add water and sodium hydroxide, followed by 2-(3-bromo-2-nitrophenyl)acetic acid.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 6 hours.

-

Cool the mixture to room temperature and filter to remove any insoluble material.

-

Adjust the pH of the filtrate to 1.5 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 80 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound.[4]

Caption: Synthetic pathway for this compound.

Reactivity

The reactivity of this compound is dictated by its three functional groups, which can be manipulated with a high degree of selectivity.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.[11]

-

Bromine Atom: The bromine atom can participate in nucleophilic aromatic substitution reactions and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position.

-

Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation. This reduction is a key step in the synthesis of many heterocyclic compounds.[11]

Caption: Reactivity map of this compound.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable starting material for the synthesis of pharmaceutically active compounds.

Precursor to PARP-1 Inhibitors

A significant application of this compound is in the synthesis of 5-aminoisoquinolin-1-one and its derivatives.[12] These compounds are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that is a key player in DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[12]

Caption: The PARP-1 signaling pathway and the effect of its inhibition.

Intermediate for Antibacterial Agents

This compound is also a key intermediate in the synthesis of phenazine-1-carboxylic acid (PCA) and its analogs.[13] The phenazine scaffold is found in many natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[13] The synthesis typically involves a Jourdan-Ullmann coupling reaction followed by a reductive cyclization.

Safety and Handling

As a chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation (Skin corrosion/irritation)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of a carboxylic acid, a bromine atom, and a nitro group provides a rich platform for the creation of diverse and complex molecular architectures. While there are some gaps in the publicly available experimental data for this specific isomer, a thorough understanding of its predicted properties, the established methodologies for its characterization and synthesis, and its demonstrated utility as a precursor to potent bioactive molecules underscores its importance as a valuable tool for chemical innovation. This guide has aimed to provide not only the known data but also the scientific rationale and experimental frameworks necessary for its effective and safe utilization in a research and development setting.

References

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Asian Journal of Chemistry. Retrieved from [Link][7]

-

Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18, 2168-2178.[8]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][9]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-nitrobenzoic acid. Retrieved from [Link][10]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

Chemsrc. (2025). 2-Bromo-3-nitrobenzoic acid | CAS#:573-54-6. Retrieved from [Link][3]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

-

Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

NIST/TRC Web Thermo Tables. (n.d.). 3-bromobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2020). Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures (T = 278.15–328.15 K). Retrieved from [Link][6]

Sources

- 1. This compound | C7H4BrNO4 | CID 268425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-2-NITRO-BENZOIC ACID CAS#: 116529-61-4 [m.chemicalbook.com]

- 3. 2-Bromo-3-nitrobenzoic acid | CAS#:573-54-6 | Chemsrc [chemsrc.com]

- 4. 3-BROMO-2-NITRO-BENZOIC ACID | 116529-61-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. rsc.org [rsc.org]

- 10. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

3-Bromo-2-nitrobenzoic acid molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-2-nitrobenzoic Acid: Molecular Structure, Properties, and Synthetic Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in organic synthesis. Its strategic substitution pattern, featuring a carboxylic acid, a bromine atom, and a nitro group, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthetic methodologies, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The molecular formula for this compound is C₇H₄BrNO₄.[1][2] Its structure consists of a benzene ring substituted with a bromine atom at position 3, a nitro group at position 2, and a carboxylic acid group at position 1. The spatial arrangement of these functional groups dictates the molecule's reactivity and steric hindrance, influencing its behavior in chemical reactions.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1] It is also identified by the CAS Number 116529-61-4.[2]

Molecular Weight

The molecular weight of this compound is a fundamental property for stoichiometric calculations in synthesis. The computed molecular weight is approximately 246.01 g/mol .[1][3] More precise values are also available, such as 246.0150.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₄ | [1][2] |

| Molecular Weight | 246.01 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 116529-61-4 | [2] |

| Appearance | Beige Powder/Solid | [4] |

| Odor | Odorless | [4] |

Molecular Structure Visualization

Caption: 2D representation of the this compound molecular structure.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[5]

Experimental Protocol: Oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid

Objective: To synthesize this compound from 2-(3-bromo-2-nitrophenyl)acetic acid.

Materials:

-

2-(3-bromo-2-nitrophenyl)acetic acid (24.0 g)

-

Sodium hydroxide (10.0 g)

-

Water (500 mL)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

To a 500 mL three-necked flask, add 500 mL of water and 10.0 g of sodium hydroxide.

-

Add 24.0 g of 2-(3-bromo-2-nitrophenyl)acetic acid to the flask.[5]

-

Heat the reaction mixture to 90 °C and maintain this temperature for 6 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble material and collect the filtrate.

-

Adjust the pH of the filtrate to 1.5 using concentrated hydrochloric acid.

-

Extract the aqueous solution with ethyl acetate (3 x 80 mL).[5]

-

Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.[5]

-

Concentrate the organic phase under reduced pressure to yield this compound. The expected yield is approximately 19.1 g (84.1%).[5]

Causality Behind Experimental Choices:

-

Sodium Hydroxide: The use of sodium hydroxide creates a basic medium, which is essential for the oxidation reaction to proceed.

-

Heating: Heating the reaction mixture to 90 °C for an extended period provides the necessary activation energy for the oxidation of the acetic acid side chain to a carboxylic acid.

-

Acidification: Adjusting the pH to 1.5 with concentrated hydrochloric acid protonates the carboxylate salt, making the this compound less soluble in water and facilitating its extraction into an organic solvent.

-

Extraction with Ethyl Acetate: Ethyl acetate is an effective solvent for extracting the desired product from the aqueous solution.

-

Washing with Brine and Drying: These steps are crucial for removing any remaining water and impurities from the organic phase, ensuring the purity of the final product.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of three distinct functional groups allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity.[6][7]

The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group can be converted into esters, amides, or other derivatives. This trifecta of reactivity makes this compound a key intermediate in the synthesis of heterocyclic compounds and other scaffolds found in many pharmaceutical agents.[7]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][8]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Store in a dry, cool, and well-ventilated place.[4][9] Keep the container tightly closed.[4]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8]

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[4]

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][8]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 268425, this compound. [Link]

-

Appchem. This compound | 116529-61-4. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53430201, 3-Bromo-2-ethyl-5-nitrobenzoic acid. [Link]

- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68452, 2-Bromo-3-nitrobenzoic acid. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

-

NIST. Benzoic acid, 3-bromo-. [Link]

-

Medium. Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. [Link]

-

PrepChem.com. Preparation of 3-bromobenzoic acid. [Link]

-

Blogger. Key Intermediate: The Role of 3-Bromo-5-nitrobenzoic Acid in Drug Discovery. [Link]

-

CAS Common Chemistry. Isoreserpiline. [Link]

-

ChemBK. Benzoic acid, 4-bromo-3-nitro-. [Link]

-

Letopharm Limited. Camphor tree, ext., sulfurized, silver salts| CAS:#97765-67-8. [Link]

Sources

- 1. This compound | C7H4BrNO4 | CID 268425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 3-BROMO-2-NITRO-BENZOIC ACID | 116529-61-4 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Bromonitrobenzoic Acids (C7H4BrNO4) in Drug Discovery

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the bromonitrobenzoic acid isomers, with a particular focus on their role as versatile building blocks in modern drug discovery and development.

Introduction: The Strategic Importance of Substituted Benzoic Acids

In the landscape of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired pharmacological activity. The molecular formula C7H4BrNO4 represents a family of bromonitrobenzoic acid isomers, each offering a unique steric and electronic profile for molecular design. These compounds are not typically therapeutic agents themselves but serve as critical starting materials and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their utility stems from the presence of three key functional groups on a stable benzene ring: a carboxylic acid, a bromine atom, and a nitro group. This trifecta of functionalities allows for a diverse range of chemical transformations, making them valuable assets in the synthesis of novel therapeutics.

This guide will focus on a prominent and well-utilized isomer, 4-Bromo-2-nitrobenzoic acid , to illustrate the practical applications and synthetic strategies involving this class of compounds. The principles and techniques discussed herein are broadly applicable to the other isomers, with considerations for their differing reactivity and substitution patterns.

Physicochemical Properties of Bromonitrobenzoic Acid Isomers

The distinct substitution patterns of the bromonitrobenzoic acid isomers give rise to variations in their physical and chemical properties. A summary of the properties for several common isomers is presented below.

| Property | 4-Bromo-2-nitrobenzoic acid | 2-Bromo-3-nitrobenzoic acid | 4-Bromo-3-nitrobenzoic acid |

| Molecular Formula | C7H4BrNO4 | C7H4BrNO4 | C7H4BrNO4 |

| Molecular Weight | 246.01 g/mol [1] | 246.01 g/mol [2] | 246.01 g/mol [3] |

| Appearance | Yellow crystalline powder[4][5] | - | White to yellow powder[3] |

| Melting Point | 165-169 °C[1] | - | 202-204 °C[3] |

| Solubility | Soluble in ethanol, methanol, and acetone; insoluble in water.[4] | - | Soluble in ethanol, ether, and chloroform; slightly soluble in water.[3] |

| CAS Number | 99277-71-1[4] | 573-54-6[2] | - |

Synthesis, Reactivity, and Strategic Utility

Synthetic Pathways

The synthesis of bromonitrobenzoic acids can be approached in several ways, with the choice of route often depending on the desired isomer and the availability of starting materials. For instance, the nitration of a bromobenzoic acid is a common strategy. However, the directing effects of the existing substituents must be carefully considered. In the case of 2-bromobenzoic acid, nitration primarily yields 2-bromo-5-nitrobenzoic acid.[6]

A frequently employed and often preferred method for producing 4-Bromo-2-nitrobenzoic acid is the oxidation of 2-bromo-4-nitrotoluene.[6] This approach offers good regioselectivity and typically results in a high yield of the desired product.

Chemical Reactivity and Role as a Synthetic Intermediate

The chemical behavior of 4-Bromo-2-nitrobenzoic acid is dictated by its functional groups. The nitro and bromo substituents are electron-withdrawing, which influences the reactivity of the benzene ring and the acidity of the carboxylic acid group.[5] This electronic profile makes it a valuable intermediate for a variety of chemical reactions, including:[5]

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This is a key step in the synthesis of many heterocyclic compounds.

-

Reactions of the Carboxylic Acid: The carboxylic acid can undergo esterification, amidation, and other transformations to build more complex molecular architectures.[4]

These versatile reaction handles make 4-Bromo-2-nitrobenzoic acid and its isomers important building blocks in the construction of diverse compound libraries for drug discovery programs.

Applications in Drug Discovery and Development

The true value of bromonitrobenzoic acids in the pharmaceutical industry lies in their role as precursors to a wide array of therapeutic agents.

Scaffolding for Diverse Therapeutic Classes

4-Bromo-2-nitrobenzoic acid serves as a key intermediate in the synthesis of several classes of drugs, including:[4]

-

Antihistamines

-

Analgesics (Painkillers)

-

Anti-inflammatory drugs

-

5-HT1A receptor agonists , which are utilized in the treatment of depression and anxiety disorders.[4]

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds.[7][8] This approach involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target.[7][8] Once a binding fragment is identified, it is elaborated into a more potent, drug-like molecule through synthetic chemistry.[8]

Substituted benzoic acids like the C7H4BrNO4 isomers are excellent starting points for FBDD campaigns due to their:

-

Defined vectors for chemical elaboration: The functional groups provide clear points for synthetic modification.

-

Ability to form key interactions with protein targets: The carboxylic acid, for example, can form strong hydrogen bonds with amino acid residues in a protein's active site.

-

Favorable physicochemical properties for fragment screening.

The process of evolving a fragment into a lead compound often involves strategies like fragment growing, linking, or merging, all of which rely on the versatile chemistry afforded by intermediates such as 4-Bromo-2-nitrobenzoic acid.[7][8]

Experimental Protocol: Synthesis of an Ester via Fischer Esterification

The following protocol details a representative procedure for the esterification of 4-Bromo-2-nitrobenzoic acid, a common step in the synthesis of more complex drug candidates.

Objective: To synthesize methyl 4-bromo-2-nitrobenzoate from 4-Bromo-2-nitrobenzoic acid.

Materials:

-

4-Bromo-2-nitrobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-Bromo-2-nitrobenzoic acid (1.0 eq) and anhydrous methanol (10 volumes).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Heating to reflux increases the reaction rate.

-

-

Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold water. c. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. d. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Rationale: The workup procedure is designed to remove the acid catalyst and any unreacted starting material.

-

-

Drying and Concentration: a. Combine the organic layers and dry over anhydrous magnesium sulfate. b. Filter to remove the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude methyl 4-bromo-2-nitrobenzoate can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Experimental Workflow Diagram

Caption: Workflow for the Fischer esterification of 4-Bromo-2-nitrobenzoic acid.

Safety and Handling

Bromonitrobenzoic acid isomers are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. The GHS classification for 2-Bromo-3-nitrobenzoic acid indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Similar precautions should be taken for all isomers. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The bromonitrobenzoic acids, exemplified by 4-Bromo-2-nitrobenzoic acid, represent a class of highly valuable and versatile intermediates in the field of drug discovery and development. Their unique combination of functional groups allows for a wide range of synthetic transformations, making them indispensable building blocks for the creation of novel therapeutic agents. A thorough understanding of their properties, reactivity, and synthetic applications is essential for medicinal chemists and researchers working at the forefront of pharmaceutical innovation.

References

-

PubChem. (n.d.). 2-Bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Qian, Y. (n.d.). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. LinkedIn. Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzoic acid, 4-bromo-3-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-4-nitrobenzoic acid (C7H4BrNO4). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-3-nitrobenzoic acid (C7H4BrNO4). Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Bromo-2-nitrobenzoic acid CAS#: 99277-71-1. Retrieved from [Link]

-

Alanine, A., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. ResearchGate. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 99277-71-1: 4-Bromo-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-2-nitrobenzoic acid | 99277-71-1 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

A Comprehensive Technical Guide to 3-Bromo-2-Nitrobenzoic Acid: From Historical Discovery to Modern Synthesis and Application

This guide provides an in-depth exploration of 3-bromo-2-nitrobenzoic acid, a key intermediate in organic synthesis and drug development. We will delve into its historical discovery, the evolution of its synthesis, and its modern applications, offering a blend of theoretical understanding and practical, field-tested insights for researchers and scientists.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid that has garnered significant attention in the field of organic chemistry. Its unique structural arrangement, featuring a carboxylic acid group, a nitro group, and a bromine atom on the benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The interplay between the electron-withdrawing nature of the nitro and carboxylic acid groups and the steric and electronic effects of the bromine atom governs its reactivity and utility in synthetic chemistry.

The Historical Trajectory: Discovery and Early Synthesis

The journey of this compound's synthesis is a story of incremental innovation in organic chemistry. Early methods, while groundbreaking for their time, often contended with challenges of yield, purity, and scalability.

Initial Synthetic Approaches: A Look Back

The foundational synthesis of this compound can be traced back to the nitration of 3-bromobenzoic acid. This electrophilic aromatic substitution reaction, while seemingly straightforward, presents challenges in controlling the regioselectivity. The directing effects of the bromine and carboxylic acid groups on the incoming nitro group are crucial to the outcome of the reaction.

A common early method for the synthesis of this compound involved the oxidation of 3-bromo-2-nitrotoluene. This multi-step process, while effective, was often hampered by the availability of the starting material and the sometimes harsh conditions required for the oxidation step.

Experimental Protocol: A Representative Early Synthesis

A typical early synthesis would involve the following conceptual steps, often with variations in reagents and conditions:

-

Nitration of 3-Bromotoluene: 3-Bromotoluene would be treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The primary products would be a mixture of isomers, including 3-bromo-2-nitrotoluene and 3-bromo-4-nitrotoluene.

-

Isomer Separation: The desired 3-bromo-2-nitrotoluene isomer would then need to be separated from the other isomers, often through fractional distillation or crystallization, which could be a tedious and yield-reducing step.

-

Oxidation: The separated 3-bromo-2-nitrotoluene would then be oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation included potassium permanganate or chromic acid. These reactions often required elevated temperatures and careful control to avoid over-oxidation or side reactions.

The challenges with these early methods, such as the formation of isomeric byproducts and the use of aggressive oxidizing agents, spurred the development of more refined and efficient synthetic routes.

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary approaches to the synthesis of this compound prioritize high yields, purity, and operational safety. These methods often employ more sophisticated reagents and a deeper understanding of reaction mechanisms.

A widely adopted modern synthesis starts from 2-amino-3-bromobenzoic acid, utilizing a Sandmeyer-type reaction. This approach offers excellent regiochemical control and generally proceeds with high efficiency.

Experimental Workflow: Modern Synthesis of this compound

Caption: A logical workflow for the comprehensive characterization of this compound.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound is vast. The presence of three distinct functional groups allows for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

-

Pharmaceuticals: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid can be converted to esters, amides, or other derivatives. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.

-

Agrochemicals: Similar to its use in pharmaceuticals, it is a precursor for the synthesis of novel herbicides, pesticides, and fungicides.

-

Materials Science: It can be used in the synthesis of specialty polymers and dyes.

Conclusion

This compound has evolved from a laboratory curiosity to a cornerstone intermediate in modern organic synthesis. The development of its synthetic routes mirrors the progress in our understanding of chemical reactions and our ability to control them with precision. Its continued application in drug discovery and other fields underscores its importance as a versatile and valuable chemical entity. This guide has provided a comprehensive overview, from its historical roots to its current applications, to aid researchers in their scientific endeavors.

References

-

Organic Syntheses, Coll. Vol. 4, p.136 (1963); Vol. 34, p.14 (1954). [Link]

Solubility of 3-bromo-2-nitrobenzoic acid in common lab solvents

An In-depth Technical Guide to the Solubility of 3-bromo-2-nitrobenzoic acid

Introduction

In the realms of chemical synthesis, pharmaceutical development, and materials science, solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous processes. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical prerequisite for reaction optimization, purification via crystallization, formulation design, and predicting bioavailability. This compound (CAS No: 116529-61-4), a substituted aromatic carboxylic acid, serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a carboxylic acid group, a nitro group, and a bromine atom, presents a unique combination of functionalities that profoundly influence its interaction with various solvents.

This technical guide provides a comprehensive analysis of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will establish a robust theoretical framework for predicting its behavior, present qualitative solubility information, and offer detailed, field-proven experimental protocols for its precise determination.

Physicochemical Profile and Its Impact on Solubility

The solubility of a molecule is intrinsically linked to its structure. The key features of this compound are:

-

Carboxylic Acid (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen). Its acidic nature (predicted pKa ≈ 1.8) means it can be deprotonated in basic solutions to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.[1]

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2][3] It is also a polar group and can act as a hydrogen bond acceptor.

-

Bromine Atom (-Br): As a halogen, bromine is electronegative, contributing to the molecule's overall polarity. However, its primary effect is increasing the molecular weight and volume, which can temper solubility in some solvents.

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, a characteristic that generally limits solubility in highly polar solvents like water.[4]

The overall solubility is a balance between the hydrophilic character of the carboxylic acid and nitro groups and the hydrophobic nature of the benzene ring.[4]

Theoretical Solubility Framework: "Like Dissolves Like"

The guiding principle for predicting solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. We can predict some solubility for this compound due to hydrogen bonding with the -COOH and -NO₂ groups. However, the nonpolar benzene ring will limit high solubility, especially in water.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds but can accept them. They are generally excellent solvents for moderately polar organic compounds. High solubility is expected in solvents like DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the nitro and carboxylic acid groups, this compound is expected to have very low solubility in nonpolar solvents.

Qualitative and Comparative Solubility Data

While specific quantitative data is sparse, a qualitative assessment can be made. For a more practical reference, quantitative solubility data for the structural analog, 3-nitrobenzoic acid, is provided, as its behavior offers valuable insights.[5][6]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Formula | Type | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Slightly Soluble | H-bonding with -COOH and -NO₂ is counteracted by the hydrophobic benzene ring.[4] |

| Methanol | CH₃OH | Polar Protic | Soluble | "Like dissolves like"; good balance of polarity and H-bonding. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, effective at solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble | Strong dipole moment and H-bond accepting ability effectively solvates the compound. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Good general-purpose polar aprotic solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Slightly Soluble | Moderately polar; may struggle to dissolve the highly polar functional groups effectively.[5] |

| Toluene | C₇H₈ | Nonpolar | Insoluble | Mismatch in polarity; cannot overcome solute-solute interactions. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Significant polarity mismatch. |

Table 2: Experimental Molar Fraction Solubility (x₁) of 3-Nitrobenzoic Acid at 298.15 K (25 °C) [6]

| Solvent | Molar Fraction Solubility (x₁) |

| Methanol | 0.1656 |

| Ethanol | 0.1423 |

| Ethyl Acetate | 0.1130 |

| Acetonitrile | 0.0898 |

| Dichloromethane | 0.0116 |

| Toluene | 0.0028 |

| Water | 0.0004 |

Note: The solubility of nitro-derivatives of benzoic acid in these solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive, high-quality data, the equilibrium (or thermodynamic) solubility must be determined experimentally. The shake-flask method is the gold-standard and is recommended by regulatory bodies for its reliability.[7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium.[9] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified.[10]

Causality Behind Experimental Choices

-

Using Excess Solid: This is a critical, non-negotiable step. It ensures that the final concentration measured represents the true saturation point of the solvent at that temperature.[10]

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance.[7]

-

Extended Equilibration Time (24-72 hours): While dissolution may appear rapid, reaching true thermodynamic equilibrium can be a slow process. Shorter incubation times may lead to an underestimation of solubility, reflecting a kinetic rather than thermodynamic value.[9][10] The system's equilibrium is validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and confirming that the concentration no longer changes.

-

Phase Separation (Filtration/Centrifugation): It is crucial to completely remove all undissolved solid particles before analysis. Failure to do so will lead to a gross overestimation of solubility. Using a low-binding filter (e.g., PTFE) is recommended to prevent loss of the dissolved analyte.[10]

Step-by-Step Methodology

-

Preparation of Solutions:

-

Accurately weigh an amount of this compound that is substantially more than what is expected to dissolve and add it to a series of glass vials (e.g., 20 mg per vial).

-

Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 2.0 mL) to each vial.

-

Seal the vials securely to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a consistent speed (e.g., 200 rpm) for a minimum of 48 hours. For validation, prepare enough vials to sample at 24, 48, and 72 hours.[9]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to rest for at least 30 minutes to permit sedimentation of the excess solid.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.45 µm syringe filter (hydrophilic or hydrophobic PTFE depending on the solvent) into a clean analysis vial.[11] Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.[10]

-

Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully sample the supernatant.[11]

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

-

Dilute the filtered saturated solution with the test solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Determine the concentration of the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the final solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Visualization of Workflows and Logic

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Logical Relationship Between Molecular Properties and Solubility.

Conclusion

While a definitive, publicly available database on the solubility of this compound is limited, a robust prediction of its behavior can be made based on its molecular structure. It is expected to be soluble in polar organic solvents, particularly polar aprotic solvents like DMSO, and show limited solubility in water and nonpolar solvents. For applications in research and development that demand precise quantitative data, the Shake-Flask equilibrium solubility method detailed in this guide provides a reliable and scientifically sound protocol. By understanding the theoretical principles and applying rigorous experimental techniques, researchers can confidently characterize the solubility of this and other similar compounds, paving the way for successful synthesis, purification, and formulation.

References

- 1. 3-BROMO-2-NITRO-BENZOIC ACID CAS#: 116529-61-4 [m.chemicalbook.com]

- 2. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. studylib.net [studylib.net]

An In-depth Technical Guide to the Thermal Stability and Melting Point of 3-Bromo-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview of the thermal properties of 3-bromo-2-nitrobenzoic acid, a compound of significant interest in pharmaceutical synthesis and materials science. Understanding the melting point and thermal stability of this molecule is paramount for ensuring its safe handling, optimizing reaction conditions, and guaranteeing the integrity of drug development processes. This document synthesizes theoretical principles with actionable experimental protocols, offering a robust resource for researchers, chemists, and drug development professionals.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is the first step in its rigorous characterization. This compound is a substituted aromatic carboxylic acid, and its thermal behavior is heavily influenced by the interplay of its functional groups.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 116529-61-4 | [2] |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [1] |

| Melting Point | 227 °C | [1] |

Melting Point Determination: A Criterion of Purity

The melting point is a critical physical constant used to identify a substance and assess its purity.[3] For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[1] The presence of impurities typically results in a lower and broader melting point range.[1]

Causality in Experimental Design

The choice of a slow, controlled heating rate (approximately 1-2 °C per minute) is crucial for accurate melting point determination.[1] Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, leading to erroneously high and broad melting ranges. Using a small, finely powdered sample packed tightly in a capillary tube ensures uniform heat transfer throughout the material.[4]

Experimental Protocol: Digital Melting Point Apparatus

This protocol outlines the determination of the melting point of this compound using a modern digital melting point apparatus.

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass.

-

Thoroughly crush the sample into a fine powder using a spatula.[4]

-

Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount of sample enters the tube.[5]

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the sample column is approximately 2-3 mm high.[5]

-

-

Apparatus Setup:

-

Ensure the digital melting point apparatus is clean and calibrated.

-

Set a starting temperature approximately 15-20 °C below the expected melting point (227 °C).

-

Set a heating rate (ramp rate) of 10-15 °C/minute for the initial rapid approach.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Initiate the heating program.

-

Once the temperature is within 15 °C of the expected melting point, reset the heating rate to a slower value, typically 1-2 °C/minute, to ensure thermal equilibrium.[1]

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating and record the temperature at which the last solid crystal melts (T₂).[5]

-

The melting point range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).[1]

-

-

Post-Analysis:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube.[2]

-

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Thermal Stability and Decomposition Analysis

The thermal stability of a compound dictates the temperature at which it begins to chemically decompose. For nitroaromatic compounds, this is a critical safety parameter due to their potential to decompose exothermically.[6]

Theoretical Considerations: The Role of Substituents

The thermal stability of a benzene derivative is significantly influenced by the electronic properties of its substituents.[7] In this compound, both the bromo and nitro groups are electron-withdrawing groups (EWGs).

-

Electron-Withdrawing Effects: EWGs can stabilize the aromatic ring by delocalizing electron density, which can increase the energy required to initiate decomposition.[7]

-

Intramolecular Interactions: The ortho positioning of the nitro and carboxylic acid groups allows for potential intramolecular hydrogen bonding. This interaction can increase the compound's stability by holding the molecule in a more rigid, lower-energy conformation.

-

Decomposition Pathways: Despite the stabilizing effects, at elevated temperatures, the molecule will decompose. Plausible decomposition pathways for nitroaromatic acids include decarboxylation (loss of CO₂) and the cleavage of the C-NO₂ and C-Br bonds. Studies on nitrobenzoic acid isomers show that the decomposition process is typically exothermic and occurs in a single stage.[6]

Analytical Techniques: TGA and DSC

A comprehensive assessment of thermal stability is achieved by coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which decomposition begins (onset temperature) and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies whether a thermal event is endothermic (absorbs heat, e.g., melting) or exothermic (releases heat, e.g., decomposition) and quantifies the enthalpy of the transition.

Experimental Protocols for Thermal Analysis

The following protocols provide a framework for analyzing the thermal stability of this compound.

Protocol 4.1: Thermogravimetric Analysis (TGA)

Causality: TGA is employed to precisely quantify the temperatures at which this compound loses mass, directly indicating its decomposition profile and thermal stability limits.

-

Instrument and Sample Preparation:

-

Ensure the TGA instrument is calibrated using appropriate standards.

-

Weigh a clean, empty alumina crucible.

-

Accurately weigh 5-10 mg of the finely powdered this compound into the crucible. A smaller sample size minimizes thermal gradients and ensures uniform heating.

-

Place the crucible onto the TGA's highly sensitive microbalance.

-

-

Experimental Program:

-

Atmosphere: Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 30-50 mL/min to prevent oxidative decomposition and remove gaseous products.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/minute. A consistent heating rate is essential for reproducible results.

-

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Identify the temperature of the maximum rate of mass loss from the peak of the derivative thermogravimetric (DTG) curve.

-

Workflow for Thermogravimetric Analysis (TGA)

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 4.2: Differential Scanning Calorimetry (DSC)